4'-Fluoro-2'-hydroxyacetophenone
Overview
Description
4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative . It has been used in biological Baeyer-Villiger oxidation to 4-fluorocatechol using whole cells of Pseudomonas fluorescens ACB . Its crystals belong to the monoclinic crystal system and space group P 2 1 / n .
Synthesis Analysis
The compound can be synthesized via aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .Molecular Structure Analysis
The title compound, C8H7FO2, crystallizes as discrete molecules, the conformation of which may be influenced by an intramolecular hydroxy–carbonyl O—H⋯O hydrogen bond .Chemical Reactions Analysis
Biological Baeyer-Villiger oxidation of 4’-fluoro-2’-hydroxyacetophenone to 4-fluorocatechol by using whole cells of Pseudomonas fluorescens ACB has been reported .Physical And Chemical Properties Analysis
The molecular weight of 4’-Fluoro-2’-hydroxyacetophenone is 154.14 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Application in Organic Chemistry
Specific Scientific Field
The specific scientific field of application for 4’-Fluoro-2’-hydroxyacetophenone is Organic Chemistry .
Comprehensive and Detailed Summary of the Application
4’-Fluoro-2’-hydroxyacetophenone is used as a building block in organic synthesis . It is used in the preparation of a series of 4’-fluoro-2’-hydroxychalcones . These chalcones are important because they serve as precursors for the synthesis of medicinally active benzo[b]furans and thiophenes .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves an aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . Aldol condensation is a fundamental organic reaction that combines two aldehydes or ketones to form a larger molecule. The cyclization with hydrazine hydrate then forms the chalcone structure.
Application in Biological Baeyer-Villiger Oxidation
Specific Scientific Field
The specific scientific field of application for 4’-Fluoro-2’-hydroxyacetophenone is Biological Chemistry .
Comprehensive and Detailed Summary of the Application
4’-Fluoro-2’-hydroxyacetophenone is used in the biological Baeyer-Villiger oxidation . This oxidation process is carried out using whole cells of Pseudomonas fluorescens ACB .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves the biological Baeyer-Villiger oxidation of 4’-Fluoro-2’-hydroxyacetophenone to 4-fluorocatechol . This oxidation process is carried out using whole cells of Pseudomonas fluorescens ACB .
Application in the Preparation of Medicinally Active Benzo[b]furans and Thiophenes
Specific Scientific Field
The specific scientific field of application for 4’-Fluoro-2’-hydroxyacetophenone is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of a series of 4’-fluoro-2’-hydroxychalcones, which are used in the preparation of medicinally active benzo[b]furans and thiophenes .
Detailed Description of the Methods of Application or Experimental Procedures
The method of application involves an aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . This process results in the formation of a series of 4’-fluoro-2’-hydroxychalcones, which can then be used in the preparation of medicinally active benzo[b]furans and thiophenes .
Safety And Hazards
Future Directions
4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .
properties
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371992 | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2'-hydroxyacetophenone | |
CAS RN |
1481-27-2 | |
Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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